Fluvoxamine, (Z)-

Übersicht

Beschreibung

Fluvoxamine is an antidepressant belonging to a group of medicines known as selective serotonin reuptake inhibitors (SSRIs). It is primarily used to treat obsessive-compulsive disorder (OCD) and is thought to work by increasing the activity of a chemical called serotonin in the brain .

Synthesis Analysis

The synthesis of fluvoxamine involves the alkylation reaction of 5-methoxy-4’-trifluoromethylvalerophenone oxime with 2-chloroethylamine hydrochloride in dimethylformamide in the presence of a base such as potassium hydroxide powder .Molecular Structure Analysis

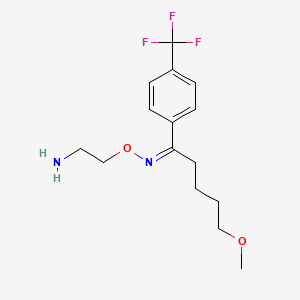

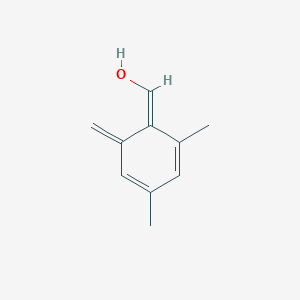

Fluvoxamine has a molecular formula of C15H21F3N2O2. Its average mass is 318.335 Da and its monoisotopic mass is 318.155518 Da .Chemical Reactions Analysis

Fluvoxamine can be reduced at a mercury-drop electrode, with a maximum peak current intensity being obtained at a potential of -0.7 V vs. Ag/AgCl, in an aqueous electrolyte solution of pH 2 .Physical And Chemical Properties Analysis

Fluvoxamine is a white or almost white crystalline powder with no odor. It has low solubility in water, good solubility in ethanol, methanol, and chloroform, and is virtually insoluble in diethyl ether .Wissenschaftliche Forschungsanwendungen

Treatment of Obsessive-Compulsive Disorder (OCD)

Fluvoxamine was initially used to treat obsessive-compulsive disorder (OCD). It has been shown to have the strongest activity of all SSRIs at the sigma-1 receptor (S1R) with low-nanomolar affinity .

COVID-19 Treatment

Fluvoxamine has been shown in a small, double-blind, placebo-controlled, randomized study to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) . It is a well-tolerated, widely available, inexpensive selective serotonin reuptake inhibitor .

Anti-Inflammatory Properties

Fluvoxamine is also an agonist for the sigma-1 receptor, through which it controls inflammation . Its anti-inflammatory effects likely stem from its regulation of S1R, which modulates innate and adaptive immune responses .

Regulation of Inositol-Requiring Enzyme 1α-Driven Inflammation

Sigma-1 receptor is an important regulator of inositol-requiring enzyme 1α (IRE1)-driven inflammation . Fluvoxamine’s regulation of this process could play a role in its potential therapeutic effects .

Reduction in Platelet Aggregation

Fluvoxamine and other SSRIs have been shown to reduce platelet aggregation . This effect could potentially mitigate the coagulopathy associated with severe COVID-19 .

Interference with Endolysosomal Viral Trafficking

Fluvoxamine and other SSRIs can interfere with endolysosomal viral trafficking . This mechanism could potentially have a direct antiviral effect .

Increased Melatonin Levels

Fluvoxamine and other SSRIs can increase melatonin levels . This effect could potentially regulate coagulopathy or mitigate cytokine storm, which are known hallmarks of severe COVID-19 .

Prevention of Clinical Deterioration in COVID-19 Outpatients

Early administration of Fluvoxamine has been shown to reduce the risk for clinical deterioration in symptomatic outpatients with COVID-19 . This suggests that Fluvoxamine could be a low-cost, low-toxicity option for early treatment of COVID-19 in the community setting .

Wirkmechanismus

Target of Action

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), primarily targets the serotonin reuptake transporter (SERT) . It also acts as a high-affinity agonist for the endoplasmic sigma-1 receptor found in brain tissue . These targets play a crucial role in regulating mood and behavior.

Mode of Action

Fluvoxamine blocks the reuptake of serotonin at the SERT of the neuronal membrane, enhancing the actions of serotonin on 5HT1A autoreceptors . This inhibition increases the extracellular level of serotonin, enhancing serotonergic neurotransmission . As an agonist of the sigma-1 receptor, fluvoxamine controls inflammation .

Biochemical Pathways

Fluvoxamine affects several biochemical pathways. It reduces platelet aggregation, decreases mast cell degranulation, interferes with endolysosomal viral trafficking, and regulates inositol-requiring enzyme 1α-driven inflammation . It also increases melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .

Pharmacokinetics

Fluvoxamine is well absorbed after oral administration and is widely distributed in the body . It is extensively metabolized in the liver, with a mean half-life of 15 hours . Less than 4% of the parent drug is found in urine . The specific cytochrome isozymes involved in the hepatic elimination of the drug are undefined . Fluvoxamine has prominent affinity for the CYP1A2 isozyme, lesser affinity for the CYP3A4 and CYP2C isozymes, and minimal affinity for CYP2D6 .

Result of Action

The molecular and cellular effects of fluvoxamine’s action include the suppression of tetrahydrobiopterin levels and dopamine as well as serotonin turnover in the mesoprefrontal system of mice . It also potentiates nerve-growth factor (NGF)-induced neurite outgrowth in PC 12 cells .

Action Environment

Environmental factors such as social isolation and acute environmental change can influence the action of fluvoxamine . For instance, social isolation suppressed the increase of BH4 levels and DA turnover elicited by novelty stress, which fluvoxamine could suppress .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N2O2/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18/h5-8H,2-4,9-11,19H2,1H3/b20-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOFXWAVKWHTFT-ZHZULCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237496 | |

| Record name | Fluvoxamine, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluvoxamine, (Z)- | |

CAS RN |

89035-92-7 | |

| Record name | Fluvoxamine, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089035927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvoxamine, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUVOXAMINE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4E72PH61HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)

![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)